Product packaging for 2-Oxoindoline-6-carboxamide(Cat. No.:)

2-Oxoindoline-6-carboxamide

Cat. No.: B12994793
M. Wt: 176.17 g/mol
InChI Key: JKRLIEWZAFGFGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualizing 2-Oxoindoline-6-carboxamide within the Indoline (B122111) Scaffold in Medicinal Chemistry

The indoline scaffold, a heterocyclic motif consisting of a benzene (B151609) ring fused to a five-membered nitrogen-containing ring, represents a cornerstone in the field of medicinal chemistry. ekb.eg This structural framework is prevalent in a multitude of natural and synthetic compounds that exhibit a wide array of biological activities. ekb.eg Its significance stems from its structural versatility and its ability to serve as a "privileged scaffold," a term used to describe molecular structures that can bind to a variety of biological targets with high affinity. researchgate.netnih.gov The indoline nucleus is a key component in compounds developed for diverse therapeutic applications, including anticancer, anti-inflammatory, antioxidant, and antimicrobial agents. ekb.egmdpi.com

The 2-oxoindoline core, a derivative of indoline featuring a carbonyl group at the C-2 position, is of particular interest to researchers. rsc.org This modification introduces a lactam functionality which can significantly influence the molecule's chemical properties and biological interactions. The presence of the oxo group has been associated with increased cytotoxicity in cancer cells. mdpi.com this compound is a specific derivative within this class, characterized by a carboxamide group (-CONH2) attached at the 6th position of the oxoindoline ring. This functional group enhances the molecule's potential for forming hydrogen bonds, which can improve its affinity for biological targets and influence its pharmacokinetic profile. mdpi.com The strategic placement of the carboxamide group on the benzene ring portion of the scaffold allows for further structural modifications, making this compound a valuable building block in the synthesis of more complex and targeted therapeutic agents. mdpi.comresearchgate.net

The utility of the indoline and oxoindoline scaffold is evident in numerous clinically approved drugs and investigational compounds. For instance, derivatives have been developed as potent inhibitors of receptor tyrosine kinases, which are crucial targets in cancer therapy. nih.gov The structural features of this compound, combining the established indoline core with a reactive carboxamide handle, position it as a key intermediate for creating novel molecules with significant therapeutic potential. tdcommons.orgchiralen.com

Historical Perspective of Indole (B1671886) and Oxindole (B195798) Derivatives in Bioactive Compound Research

The scientific journey of indole and its derivatives began in the 19th century, fundamentally linked to the study of the dye indigo (B80030). wikipedia.orgatamanchemicals.com In a series of pivotal experiments, the renowned chemist Adolf von Baeyer first converted indigo to isatin (B1672199) and subsequently to oxindole. wikipedia.orgatamanchemicals.com The final step in this early exploration occurred in 1866 when Baeyer successfully reduced oxindole to indole using zinc dust, and by 1869, he had proposed the correct chemical structure for indole. wikipedia.orgatamanchemicals.comnih.gov For the remainder of the 19th century, certain indole derivatives remained important as dyestuffs. atamanchemicals.com

The 20th century marked a significant shift in the perception and application of indole chemistry. atamanchemicals.com Interest intensified dramatically in the 1930s with the discovery that the indole nucleus is a fundamental component of many vital biomolecules and natural products. wikipedia.org Researchers identified the indole structure in the essential amino acid tryptophan, the neurotransmitter serotonin, and various important alkaloids. nih.govwikipedia.orgirjmets.com This realization spurred extensive research into the chemistry of indole, leading to the development of a vast number of synthetic derivatives with diverse biological activities. nih.gov

The development of synthetic methodologies was crucial to this expansion. The Fischer indole synthesis, discovered by Emil Fischer in 1883, became one of the oldest and most reliable methods for preparing substituted indoles and remains widely used today. wikipedia.orgatamanchemicals.comirjmets.com Other significant synthetic routes, such as the Leimgruber–Batcho indole synthesis developed in 1976, provided efficient ways to produce a variety of indole derivatives. wikipedia.orgirjmets.com This growing synthetic accessibility allowed medicinal chemists to explore the therapeutic potential of the indole and oxindole scaffolds extensively, leading to the discovery of drugs for treating cancer, hypertension, and microbial infections. mdpi.comnih.gov The oxindole core, in particular, has been recognized as a key pharmacophore in the development of targeted anticancer agents. rsc.org

Table 1: Key Milestones in Indole/Oxindole Research

Year Milestone Researcher(s) Significance
1866 First synthesis of indole from oxindole Adolf von Baeyer Established the chemical relationship between these core structures. wikipedia.orgatamanchemicals.comnih.gov
1883 Development of the Fischer indole synthesis Emil Fischer Provided a versatile and widely used method for synthesizing indole derivatives. wikipedia.orgatamanchemicals.com
1930s Identification of the indole nucleus in key biomolecules Various Revealed the biological importance of the indole scaffold (e.g., in tryptophan). wikipedia.org

Rationale and Significance of Investigating this compound

The investigation of this compound is driven by its strategic importance as a versatile chemical intermediate and the established biological significance of the oxoindoline scaffold. rsc.orgtdcommons.org The core structure is a recurring motif in a variety of bioactive molecules, and the specific functional groups of this compound—the lactam within the oxoindoline ring and the carboxamide at the C-6 position—make it a highly valuable precursor in drug discovery and development. mdpi.comchiralen.com

A primary rationale for its investigation lies in its role as a key building block for complex pharmaceutical agents. For example, the closely related compound, methyl 2-oxoindoline-6-carboxylate, is a crucial intermediate in the synthesis of Nintedanib, a multi-target tyrosine kinase inhibitor used in the treatment of certain cancers and pulmonary fibrosis. tdcommons.org The carboxamide moiety of this compound offers a reactive site for further chemical modifications, allowing for the systematic development of compound libraries to explore structure-activity relationships (SAR). mdpi.comresearchgate.net

Furthermore, derivatives of this compound have themselves been the subject of significant research. Patent literature indicates that derivatives have been investigated as potential inhibitors of maternal embryonic leucine (B10760876) zipper kinase (MELK) and as blockers of the Kv1.3 potassium shaker channel, which are targets for cancer and autoimmune diseases, respectively. chiralen.com For instance, (Z)-N-ethyl-N-methyl-3-((4-(N-methyl-2-(4-methylpiperazin-1-yl)acetamido)phenylamino)(phenyl)methylene)-2-oxoindoline-6-carboxamide has been studied for its potential anti-cancer activity. ontosight.ai The synthesis of various 3-methylene-2-oxoindoline-5-carboxamide derivatives has also yielded compounds with potent inhibitory activity against cancer cell lines. researchgate.net

The significance of this compound is therefore twofold: it serves as a foundational element for constructing established and novel therapeutic agents, and its direct derivatives have shown promise in targeting critical biological pathways implicated in major diseases. The compound's chemical tractability and the proven track record of the oxoindoline scaffold in medicinal chemistry provide a strong impetus for its continued academic and industrial research.

Table 2: Investigational Areas of this compound Derivatives

Derivative Class Therapeutic Target/Application Reference
Arylmethylene heterocyclic compounds Kv1.3 potassium shaker channel blockers chiralen.com
Indolinone derivatives Maternal embryonic leucine zipper kinase (MELK) inhibitors chiralen.com
Substituted 3-methylene-2-oxoindoline carboxamides Anti-cancer agents researchgate.netontosight.ai
N-(benzo[d]oxazol-2-yl)-2-(2-oxoindolin-3-ylidene) hydrazinecarboxamide Anticancer and antioxidant agents tandfonline.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2O2 B12994793 2-Oxoindoline-6-carboxamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

2-oxo-1,3-dihydroindole-6-carboxamide

InChI

InChI=1S/C9H8N2O2/c10-9(13)6-2-1-5-4-8(12)11-7(5)3-6/h1-3H,4H2,(H2,10,13)(H,11,12)

InChI Key

JKRLIEWZAFGFGH-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=C(C=C2)C(=O)N)NC1=O

Origin of Product

United States

Synthetic Methodologies for 2 Oxoindoline 6 Carboxamide and Analogues

Strategies for Constructing the 2-Oxoindoline Core with C6-Substitution

The formation of the bicyclic 2-oxoindoline (or oxindole) nucleus is the foundational stage of the synthesis. Various strategies have been developed to achieve this, often involving intramolecular cyclization reactions where the C6-substituent is incorporated either before or after the ring formation.

The construction of the 2-oxoindoline core typically relies on intramolecular cyclization, where a suitably substituted benzene (B151609) derivative undergoes ring closure to form the fused five-membered lactam ring.

One established method involves the reductive cyclization of a substituted nitro-phenylacetic acid derivative. For instance, (4-cyano-2-nitro-phenyl)acetic acid can be subjected to reducing conditions, which simultaneously reduces the nitro group to an amine and facilitates an intramolecular amidation to form the oxindole (B195798) ring. google.com

Another prominent strategy is the palladium-catalyzed intramolecular α-arylation of amides. This method involves the cyclization of α-chloroacetanilides or N-arylpropiolamides, where a palladium catalyst facilitates the formation of a carbon-carbon or carbon-nitrogen bond to close the ring. rsc.orgorganic-chemistry.org For example, N-tosylphenylacetamide derivatives can be treated with palladium(II) acetate (B1210297) and copper(II) acetate to yield 3,3-disubstituted oxindoles through the intramolecular metallation of an aromatic C-H bond followed by C-N bond formation. oup.com This approach is valued for its efficiency and tolerance of various functional groups. organic-chemistry.orgberkeley.edu

A summary of selected cyclization strategies is presented below.

Strategy Precursor Type Key Reagents/Catalysts Description
Reductive CyclizationSubstituted 2-nitrophenylacetic acidH₂, Pd/C or other reducing agentsThe nitro group is reduced to an amine, which then undergoes intramolecular condensation with the acetic acid side chain to form the lactam ring. google.com
Intramolecular α-ArylationN-(2-halophenyl) amidesPalladium catalyst (e.g., Pd(OAc)₂), Ligand (e.g., PCy₃), BaseA C-C bond is formed between the α-carbon of the amide and the aryl halide position, creating the oxindole structure. berkeley.eduacs.org
C-H Bond AmidationN-Aryl acetamidesPd(OAc)₂, Cu(OAc)₂A palladium-catalyzed intramolecular C-H activation/amination sequence forms the C-N bond of the lactam ring. oup.com
Phenoxide CyclizationN-(3-hydroxy)monoanilide of maleic estersBase (e.g., t-BuOK), Aerobic oxidationA base-promoted cyclization of a phenoxide intermediate followed by oxidation yields functionalized 6-hydroxy-2-oxindoles. acs.org

To synthesize 2-oxoindoline-6-carboxamide, the carboxylic acid or a precursor group (like a nitrile or ester) must be present at the C6 position of the benzene ring. This functionality is typically introduced early in the synthetic sequence on the starting aniline (B41778) or benzene derivative.

A common precursor for this compound is methyl 2-oxoindoline-6-carboxylate. innospk.com The synthesis of this key intermediate can start from 4-amino-3-methylbenzoic acid. chemimpex.comchemimpex.com A more direct route begins with a substituted benzonitrile, such as 4-methyl-3-nitro-benzonitrile. Through a chain prolongation step followed by reductive cyclization, the oxindole scaffold is formed. The nitrile group at C6 is then saponified (hydrolyzed) to a carboxylic acid, which can be subsequently esterified to yield the desired methyl 2-oxoindoline-6-carboxylate. google.com

Alternatively, a multi-step process starting from 3-nitro-benzoic acid can be employed. This route involves:

Esterification of 3-nitro-benzoic acid.

Electrophilic substitution to introduce a chloroacetic acid methyl ester group, yielding 4-methoxycarbonylmethyl-3-nitro-benzoic acid methyl ester.

A final hydrogenation step that simultaneously reduces the nitro group and induces intramolecular amidation to form the 6-methoxycarbonyl-2-oxindole. google.com

These precursor synthesis strategies ensure that the crucial C6-carboxamide functionality, or a group that can be easily converted to it, is correctly positioned on the oxindole core.

Amidation Reactions for the Formation of this compound

The final key step in the synthesis is the formation of the carboxamide group at the C6 position. This is typically achieved by converting the C6-carboxylic acid (or its corresponding ester) into an amide.

Amide bond formation is one of the most fundamental reactions in organic chemistry. The direct reaction between a carboxylic acid and an amine is generally unfavorable and requires activation of the carboxylic acid. This is accomplished using a variety of coupling reagents that convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine.

Commonly used coupling reagents belong to several classes, including carbodiimides and aminium/uronium or phosphonium (B103445) salts.

Carbodiimides : Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are frequently used, often in combination with an additive like 1-Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP). The carbodiimide (B86325) activates the carboxylic acid to form a reactive O-acylisourea intermediate, which is then attacked by the amine. nih.gov

Aminium/Uronium Salts : Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient. fishersci.co.ukpeptide.com They react with the carboxylic acid in the presence of a non-nucleophilic base (like DIEA) to form a highly activated ester, which rapidly reacts with the amine to form the amide bond with minimal side reactions and often reduced racemization. peptide.comresearchgate.net

The choice of reagent and reaction conditions depends on the specific substrates, particularly the reactivity of the amine and the presence of other sensitive functional groups in the molecule. nih.gov

Coupling Reagent Class Examples Common Additives/Base Mechanism of Action
CarbodiimidesEDC, DCCHOBt, DMAPForms a reactive O-acylisourea intermediate. nih.gov
Aminium/Uronium SaltsHATU, HBTU, TBTUDIEA, TEAForms a highly activated acyl-tetramethylisouronium or similar species. fishersci.co.ukpeptide.compeptide.com
Phosphonium SaltsPyBOP, BOPDIEA, TEAForms a reactive phosphonium ester intermediate.

The versatility of the amidation reaction allows for the synthesis of a wide array of substituted this compound derivatives. By selecting different primary or secondary amines for the coupling reaction, diverse functional groups can be introduced onto the amide nitrogen. This chemical diversity is crucial in fields like drug discovery, where small structural changes can significantly impact biological activity.

For example, in the synthesis of the drug Nintedanib, the precursor methyl 2-oxoindoline-6-carboxylate is first elaborated at the C3 position. The resulting complex indolinone intermediate, which still contains the C6-ester, is then hydrolyzed to the carboxylic acid and subsequently coupled with a specific complex amine, N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide, to form the final substituted carboxamide structure. tandfonline.com

The general applicability of this approach means that a library of derivatives can be created by reacting 2-oxoindoline-6-carboxylic acid with various amines, as illustrated in the table below.

Amine Reactant Resulting Substituent (R) on -CONH-R Derivative Class
Ammonia (NH₃)-HPrimary Carboxamide
Methylamine (CH₃NH₂)-CH₃N-Methyl Carboxamide
Aniline (C₆H₅NH₂)-C₆H₅N-Phenyl Carboxamide
Benzylamine (C₆H₅CH₂NH₂)-CH₂C₆H₅N-Benzyl Carboxamide
Piperidine-(CH₂)₅- (forms a piperidinyl amide)N-Cyclic Amide

Advanced Synthetic Approaches and Chemo-diversity Generation

Beyond the classical synthetic routes, advanced methodologies are continuously being developed to construct the oxindole scaffold with greater efficiency, atom economy, and stereochemical control. These approaches are pivotal for generating chemical diversity for screening and lead optimization.

Palladium-catalyzed domino reactions offer a powerful strategy for building complex oxindoles. These processes combine multiple bond-forming events in a single synthetic operation. For instance, alkene-tethered carbamoyl (B1232498) chlorides can undergo a Pd-catalyzed domino-Heck cyclization followed by nucleophilic trapping to create diverse functionalized oxindoles. rsc.org Similarly, palladium-catalyzed amidative cyclization of 2-(alkynyl)aryl isocyanates with amides can stereoselectively produce 3-(amidoalkylidene)oxindoles. acs.org

Multicomponent reactions (MCRs) are another highly efficient strategy for generating molecular complexity. MCRs involve combining three or more starting materials in a one-pot reaction to form a product that contains portions of all reactants. d-nb.info Lewis acid-catalyzed three-component reactions of isatins with two different 1,3-dicarbonyl compounds can produce complex spirooxindole derivatives. nih.govnih.gov These methods are particularly valuable for rapidly building libraries of structurally diverse compounds. researchgate.net

Other modern approaches include:

Radical Cyclizations : Photochemical or radical initiator-promoted cyclizations provide metal-free pathways to the oxindole core. researchgate.net

C-H Functionalization : Direct functionalization of C-H bonds to form the oxindole ring, such as through palladium-catalyzed aromatic C-H alkenylation, avoids the need for pre-functionalized starting materials like aryl halides. rsc.org

Three-component reactions using N-(arylsulfonyl)acrylamides, a sulfur dioxide surrogate, and phenyldiazonium salts can access sulfonated oxindoles through a radical-mediated cascade. nih.gov

These advanced methods not only provide novel entry points to the this compound scaffold and its analogues but also enable the construction of derivatives with complex substitution patterns and stereochemistry that are difficult to access through traditional means.

Stereoselective Synthesis of Chiral 2-Oxoindoline Derivatives

The synthesis of enantioenriched 2-oxoindoline derivatives is of paramount importance, as the biological activity of chiral molecules is often dependent on their specific stereochemistry. Significant efforts have been directed towards the development of stereoselective methods to control the configuration of stereocenters within the oxindole framework.

One notable approach involves the use of bifunctional organocatalysts. For instance, a Michael-Mannich cascade reaction catalyzed by a bifunctional thiourea (B124793) has been employed to synthesize enantioenriched spirocyclic oxindoles bearing four consecutive stereogenic centers. researchgate.net This method has demonstrated high yields (up to 99%) and excellent stereoselectivities, achieving diastereomeric ratios of over 20:1 and enantiomeric excess greater than 99%. researchgate.net The complexity of creating multiple chiral centers in a single transformation highlights the efficiency of this cascade strategy. researchgate.net

Another advanced strategy is the stereodivergent synthesis of allylic all-carbon quaternary centers, which can be challenging to construct. A bimetallic iridium/magnesium-catalyzed allylic alkylation has been developed for the diastereoselective construction of these complex structures. acs.org This dual-catalysis approach allows for the independent control over the configuration of stereocenters, enabling access to all four possible stereoisomers of the α-allylated products. acs.org For example, by selecting the appropriate enantiomer of the phosphoramidite (B1245037) ligand, either the (2S, 3S) or the complementary diastereomer can be obtained as the major product with high diastereoselectivity (e.g., 1:14 dr) and enantioselectivity (99% ee). acs.org

The following table summarizes representative findings in the stereoselective synthesis of chiral 2-oxoindoline derivatives.

Catalyst/MethodReactantsProduct TypeDiastereomeric Ratio (d.r.)Enantiomeric Excess (ee)Yield
Bifunctional ThioureaPropionyl acetate derivatives, Nitrosobenzene compoundsSpirocyclic oxindoles>20:1>99%up to 99%
Bimetallic Ir/Mg Catalysisα-Benzothiazyl acetamide (B32628), Trisubstituted allylic carbonatesα-Allylated acetamidesup to 19:1up to 99%up to 84%

Multicomponent Reactions for Scaffold Assembly

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. rug.nlnih.gov This approach offers high atom economy, efficiency, and the ability to rapidly generate libraries of structurally diverse compounds. rug.nlnih.gov MCRs have been effectively utilized in the synthesis of various heterocyclic scaffolds, including those based on the indole (B1671886) and oxindole cores. nih.govrsc.org

The versatility of MCRs stems from their ability to combine diverse starting materials in a convergent manner. rug.nl For example, the Ugi reaction, an isocyanide-based MCR, can be used to directly synthesize a 2-oxo-1-pyrrolidino acetamide scaffold from γ-aminobutyric acid, a carbonyl compound, and an isocyanide in a single operation. nih.gov This strategy allows for the modular assembly of complex structures by varying the individual components. rsc.org

Researchers have charted the chemical reaction space around the combination of carbonyls, amines, and α-acidic isocyanides to selectively access a variety of unsaturated imidazolone (B8795221) scaffolds, which can be further functionalized. nih.gov While not directly yielding this compound, these principles demonstrate the power of MCRs to create diverse heterocyclic systems that can be precursors or analogues. The ability to control reaction pathways by modifying reaction parameters is a key advantage of this approach. nih.gov

The following table provides an overview of MCRs relevant to the assembly of heterocyclic scaffolds.

MCR TypeKey ReactantsResulting ScaffoldKey Features
Ugi Reactionγ-Aminobutyric acid, Carbonyl, Isocyanide2-Oxo-1-pyrrolidino acetamideDirect scaffold synthesis in a single step. nih.gov
Orru TransformationCarbonyls, Amines, α-Acidic isocyanidesUnsaturated ImidazolonesAccess to diverse chemotypes through controlled reaction pathways. nih.gov
Indole-based MCRIndole, Formaldehyde, Amino hydrochlorideIndole-fused seven-membered heterocyclesModular assembly and potential for late-stage peptide modification. rsc.org

Catalytic Methods in 2-Oxoindoline Synthesis (e.g., Palladium-catalyzed)

Catalytic methods, particularly those employing transition metals like palladium, are indispensable for the synthesis of 2-oxoindoline derivatives. Palladium-catalyzed reactions offer high efficiency, functional group tolerance, and the ability to form challenging carbon-carbon and carbon-heteroatom bonds. researchgate.net

A prominent example is the palladium-catalyzed α-arylation of amides, which provides a mild and high-yielding route to oxindoles. nih.govorganic-chemistry.org Catalysts comprising Pd(OAc)₂ and ligands such as tricyclohexylphosphine (B42057) (PCy₃) or sterically hindered N-heterocyclic carbenes (NHCs) have been shown to be highly effective. nih.govorganic-chemistry.org These systems can facilitate reactions at room temperature and even enable the use of less reactive aryl chlorides at elevated temperatures (70°C). nih.govorganic-chemistry.org A key achievement of this method is the formation of quaternary carbon centers in α,α-disubstituted oxindoles under mild conditions. nih.gov Mechanistic studies indicate that the rate-limiting step is the oxidative addition of the aryl halide to the palladium catalyst. nih.gov

Palladium catalysis is also crucial for constructing more complex architectures, such as spiroindenyl-2-oxindoles. nih.gov A cascade reaction involving a Heck process followed by C-H functionalization has been developed, starting from 2-bromoarylamides and vinyl bromides. nih.gov This reaction proceeds through the formation of a spiropalladacycle intermediate, which then reacts with the vinyl bromide to yield the final spirocyclic product. nih.gov

The table below summarizes key aspects of palladium-catalyzed methods for 2-oxoindoline synthesis.

Catalytic SystemSubstratesProduct TypeKey Advantages
Pd(OAc)₂ / PCy₃ or NHCAmides, Aryl halidesα-AryloxindolesMild conditions, high yields, formation of quaternary centers, use of aryl chlorides. nih.govorganic-chemistry.org
Palladium Catalyst2-Bromoarylamides, Vinyl bromidesSpiroindenyl-2-oxindolesExpeditious construction of complex spirocycles via a cascade reaction. nih.gov

Hybrid Molecule Design incorporating the 2-Oxoindoline Scaffold

The design of hybrid molecules, which combine the 2-oxoindoline scaffold with other pharmacologically active moieties, is a widely used strategy in drug discovery to develop compounds with enhanced or novel biological activities. nih.govnih.gov This approach leverages the principle of scaffold hybridization to target multiple biological pathways or to improve pharmacokinetic properties.

One example is the integration of the oxindole and thiazole (B1198619) scaffolds to create novel hybrids. nih.gov Inspired by the structure of the VEGFR-2 inhibitor sunitinib, which features an oxindole core, researchers have synthesized 2-oxoindolin-3-ylidene thiazole derivatives. nih.gov This design aims to combine the anticancer properties associated with both heterocyclic systems. nih.gov

Another strategy involves fusing the oxindole ring with pyrazolo[3,4-d]pyrimidine and aminopurine scaffolds. nih.gov This design was conceived to create multitargeted agents against enzymes like CDK6 and VEGFR-2, which are implicated in cancer progression. By replacing the pyrido[3,4-d]pyrimidine (B3350098) scaffold of the known inhibitor palbociclib (B1678290) with these alternative heterocyclic systems, researchers aimed to establish new binding interactions within the target enzyme's active site. nih.gov The inclusion of various electron-donating and electron-withdrawing groups on the oxindole ring allows for the fine-tuning of the molecule's electronic properties and biological activity. nih.gov

The following table highlights examples of hybrid molecule design incorporating the 2-oxoindoline scaffold.

Hybrid ScaffoldFused MoietyDesign RationaleTarget
2-Oxoindolin-3-ylideneThiazoleCombination of two privileged anticancer scaffolds. nih.govVEGFR-2
Oxindole-fusedPyrazolo[3,4-d]pyrimidine, AminopurineMultitargeted inhibition by mimicking known inhibitors. nih.govCDK6, VEGFR-2
Indolin-2-one1-Benzyl-1H-1,2,3-triazoleBased on structural features of donepezil. researchgate.netAcetylcholinesterase (AChE)

Synthesis of Spirocyclic 2-Oxoindoline Derivatives

Spirocyclic 2-oxoindoline derivatives, characterized by a spiro-fused ring at the C3 position of the oxindole core, represent a unique class of three-dimensional molecules that are prevalent in natural products and have significant applications in drug discovery. nih.gov The synthesis of these structurally complex molecules requires specialized and efficient chemical methods.

Palladium-catalyzed spirocyclization has emerged as a powerful technique. One such method involves the reaction of 2-bromoarylamides with vinyl bromides, proceeding through a cascade Heck/C-H functionalization process to form spiroindenyl-2-oxindoles. nih.gov This reaction demonstrates how transition metal catalysis can be used to construct intricate spirocyclic systems in a controlled manner. nih.gov

Annulation reactions promoted by organic bases also provide a route to spiro-oxindoles. A DABCO (1,4-diazabicyclo[2.2.2]octane)-promoted annulation of bindone (B167395) with 3-methyleneoxindoles has been shown to produce diverse spiro[indeno[1,2-a]fluorene-5,3′-indoline] derivatives. acs.org The reaction conditions can be tuned to selectively afford different structural isomers, highlighting the versatility of this approach. acs.org

Furthermore, cycloaddition reactions are a common strategy for building spirocyclic frameworks. For instance, the synthesis of spiropyrrolidine-oxindoles can be achieved via [3+2] cycloaddition reactions. rsc.org Another approach describes a simple reaction of oxindole derivatives with 1,2-diaza-1,3-dienes to produce 2-oxo-spiro[indole-3,4′-pyridines] through a double Michael addition/cyclization sequence. rsc.org

The table below presents a summary of synthetic methods for spirocyclic 2-oxoindoline derivatives.

Synthetic MethodKey ReagentsResulting Spirocycle
Palladium-catalyzed Spirocyclization2-Bromoarylamides, Vinyl bromidesSpiroindenyl-2-oxindoles nih.gov
DABCO-promoted AnnulationBindone, 3-MethyleneoxindolesSpiro[indeno[1,2-a]fluorene-5,3′-indolines] acs.org
Double Michael Addition/CyclizationOxindole derivatives, 1,2-Diaza-1,3-dienes2-Oxo-spiro[indole-3,4′-pyridines] rsc.org
[3+2] CycloadditionIsatin (B1672199) N,N'-cyclic azomethine imine, MalononitrileDispirocyclopentanebisoxindoles nih.gov

Biological Activity Spectrum of 2 Oxoindoline 6 Carboxamide Derivatives

Anticancer and Antiproliferative Activity Research

Derivatives of 2-oxoindoline-6-carboxamide have demonstrated notable efficacy in the realm of oncology research. Their multifaceted mechanisms of action include the direct inhibition of cancer cell growth and the modulation of processes essential for tumor survival and expansion, such as angiogenesis.

A significant body of research has substantiated the antiproliferative effects of 2-oxoindoline derivatives against a wide array of human cancer cell lines. These studies typically involve treating cancer cells with various concentrations of the compounds and measuring their ability to inhibit cell growth, often expressed as the half-maximal inhibitory concentration (IC50).

For instance, certain N-substituted 1H-indole-2-carboxamides have been evaluated for their antiproliferative activity against cell lines such as MCF-7 (breast cancer), K-562 (leukemia), and HCT-116 (colon cancer). nih.govresearchgate.net In one study, specific compounds demonstrated potent cytotoxicity, with IC50 values as low as 0.33 µM against K-562 cells and 1.01 µM against HCT-116 cells. nih.gov Another study highlighted the efficacy of indole-6-carboxylate ester derivatives against HepG2 (liver cancer), HCT-116, and A549 (lung cancer) cell lines. nih.gov

Furthermore, novel 3-(2-(benzoxazol-2-yl carbamoyl) hydrazono)-2-oxoindoline derivatives have shown dose-dependent inhibition of cell growth in HeLa (cervical cancer), IMR-32 (neuroblastoma), and MCF-7 cell lines. tandfonline.com The IC50 values for some of these compounds were comparable to the standard anticancer agent, cisplatin. tandfonline.com Similarly, α-aminophosphonate derivatives incorporating the indole-2,3-dione moiety have been shown to inhibit the proliferation of MCF-7, IMR-32, and Hep-G2 cells, among others. nih.gov Research has also explored the impact of substituted imidazo[1,2-b]pyridazine (B131497) compounds on the IMR-32 neuroblastoma cell line, revealing antiproliferative effects through mechanisms such as cell cycle arrest. mdpi.com

The table below summarizes the antiproliferative activity of selected 2-oxoindoline derivatives against various cancer cell lines.

Cell LineCancer TypeDerivative ClassKey Findings
HepG-2 Liver CancerIndole-6-carboxylate estersDemonstrated antiproliferative activity. nih.gov
HCT-116 Colon CancerN-substituted 1H-indole-2-carboxamidesPotent activity with IC50 values around 1.01 µM. nih.govresearchgate.net
MCF-7 Breast CancerN-substituted 1H-indole-2-carboxamidesModerate cytotoxicity observed. nih.govresearchgate.net
HeLa Cervical Cancer3-(2-(benzoxazol-2-yl carbamoyl) hydrazono)-2-oxoindolineDose-dependent inhibition of cell growth. tandfonline.com
A549 Lung CancerIndole-6-carboxylate estersShowed antiproliferative effects. nih.gov
DU145 Prostate CancerNot explicitly detailed in the provided search results.
PC-3 Prostate CancerNot explicitly detailed in the provided search results.
IMR-32 Neuroblastomaα-aminophosphonates with indole-2,3-dioneInhibition of cell proliferation. nih.gov

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Several 2-oxoindoline derivatives have been identified as potent inhibitors of angiokinases, which are key regulators of angiogenesis. One of the primary targets in this context is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).

Research has led to the design and synthesis of quinazoline-oxindole hybrids as type II angiokinase inhibitors. nih.govresearchgate.net These compounds have shown pronounced inhibitory activity on VEGFR-2, with some derivatives exhibiting IC50 values in the sub-micromolar range (e.g., 0.46 µM). nih.gov The design of these molecules often aims to position the quinazoline (B50416) scaffold in the hinge region of the kinase, while the oxindole (B195798) moiety occupies a hydrophobic back pocket, leading to effective inhibition. nih.govresearchgate.net

Furthermore, a study on indole-6-carboxylate ester derivatives identified a compound with a chloro group at the 4-position of the aromatic ring as having the highest VEGFR-2 enzyme inhibitory activity. nih.gov The modulation of angiogenesis has also been observed with coumarin (B35378) derivatives, which have demonstrated anti-angiogenic activity in both zebrafish and chick models. nih.gov These findings underscore the potential of this compound and related structures to disrupt the blood supply to tumors, thereby impeding their growth.

Antimicrobial and Antitubercular Research

In addition to their anticancer properties, derivatives of this compound have been investigated for their ability to combat various microbial pathogens. This includes bacteria, fungi, and the causative agent of tuberculosis, Mycobacterium tuberculosis.

The 2-oxoindoline scaffold is a component of various molecules that have been explored for their antibacterial properties. For instance, α-aminophosphonates, which can be coupled with indole-2,3-dione moieties, are known to possess antibacterial activity. nih.gov Studies on quinolonecarboxylic acid derivatives have also revealed potent antibacterial activities against both Gram-positive and Gram-negative pathogens. nih.gov While not exclusively focused on the 6-carboxamide substitution, this research highlights the broader potential of the 2-oxoindoline core in the development of new antibacterial agents.

The antifungal potential of 2-oxoindoline derivatives has also been a subject of investigation. Research has shown that 3-indolyl-3-hydroxy oxindole derivatives exhibit moderate to excellent antifungal activities against a range of plant pathogenic fungi. nih.govnih.gov Certain compounds within this class displayed remarkable and broad-spectrum antifungal activities, with some showing efficacy superior to that of commercial fungicides. nih.govnih.gov The introduction of halogen substituents (I, Cl, or Br) at specific positions on the oxindole and indole (B1671886) rings was found to be crucial for potent antifungal activity. nih.govnih.gov Additionally, novel azole derivatives linked to indole/indoline (B122111) moieties have demonstrated high activity against drug-resistant Candida albicans when used in combination with fluconazole. rsc.org

A particularly promising area of research for this compound derivatives is in the treatment of tuberculosis. Several studies have highlighted the potent antitubercular activity of indole-2-carboxamides. These compounds have been shown to be effective against drug-sensitive, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis. nih.gov

The likely target for some of these indolecarboxamides has been identified as the trehalose (B1683222) monomycolate transporter MmpL3, which is essential for the mycobacterial cell wall synthesis. nih.govnih.gov Further structure-activity relationship (SAR) studies have led to the identification of analogs with excellent activity against M. tuberculosis strains, with minimum inhibitory concentrations (MIC) in the nanomolar range. nih.gov Research on quinolone derivatives has also identified compounds with significant in vitro anti-tubercular activity against the M. tuberculosis H37Rv strain and MDR-TB strains. rsc.org The table below presents a summary of the antitubercular activity of some of these derivatives.

Derivative ClassTarget Strain(s)Key Findings
Indole-2-carboxamides M. tuberculosis (drug-sensitive, MDR, XDR)Excellent activity with MIC values as low as 0.012 µM. nih.gov
Quinolone derivatives M. tuberculosis H37Rv, MDR-TBMIC values in the range of 1.2–3 µg/mL. rsc.org
Carboxamide derivatives of 2-Quinolones M. tuberculosisPromising antitubercular activity. orientjchem.org
Pyrazole-4-carboxamide derivatives M. tuberculosis H37RvReasonably effective antitubercular activity. japsonline.com

Enzyme and Receptor Modulation Studies

Derivatives of the 2-oxoindoline scaffold have been identified as potent inhibitors of several protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer. Notably, certain 3-substituted-2-oxindole derivatives have demonstrated significant inhibitory activity against multiple tyrosine kinases. researchgate.net One particular compound, referred to as 5k, emerged as a potent multi-targeted kinase inhibitor, exhibiting significant activity against Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK2), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). researchgate.net The inhibitory concentrations (IC50) for this compound were found to be in the nanomolar range, comparable to the established kinase inhibitor sunitinib. researchgate.net VEGFR-2, a key mediator of angiogenesis, is a critical target in cancer therapy as it plays a pivotal role in tumor growth and metastasis. researchgate.net Similarly, EGFR and CDKs are well-established targets for anticancer drug development due to their roles in cell proliferation and survival. researchgate.net

Table 1: Kinase Inhibition Profile of Compound 5k

Enzyme Target IC50 (nM)
EGFR 40 - 204
Her2 40 - 204
VEGFR-2 40 - 204
CDK2 40 - 204

Note: The source provides a range for the IC50 values against the specified enzymes. researchgate.net

The modulation of metabolic enzymes is a key therapeutic strategy for various diseases, including cancer and autoimmune disorders. Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO) are enzymes that catalyze the first and rate-limiting step of tryptophan catabolism along the kynurenine (B1673888) pathway. nih.gov This metabolic pathway is implicated in creating an immunosuppressive microenvironment. nih.gov IDO1 is expressed in various tumor types and is associated with reduced infiltration of effector T cells, thereby helping tumors evade the immune system. nih.gov While the broader class of indole derivatives has been extensively studied as IDO1 inhibitors, specific research on this compound derivatives in this context is an active area of investigation. The development of dual inhibitors targeting both IDO1 and other metabolic enzymes represents a promising approach in cancer therapy. researchgate.net

The interaction between the Murine Double Minute 2 (MDM2) oncoprotein and the p53 tumor suppressor protein is a critical regulator of cell cycle and apoptosis. nih.gov Inhibition of this interaction can reactivate p53, leading to the suppression of tumor growth. rcsb.org Spirooxindole derivatives have been identified as a privileged structural class for the inhibition of the MDM2-p53 protein-protein interaction. acs.org These compounds mimic the key interactions of p53 with MDM2, thereby disrupting the complex. For instance, a potent spiro-oxindole-containing compound, designated as 8(41), was found to bind to MDM2 with a Ki of 23.5 nM and effectively activate wild-type p53 in cancer cells. nih.gov Another compound, SAR405838 (MI-77301), binds to MDM2 with a Ki of 0.88 nmol/L and has shown high specificity. acs.org The structural complexity and dense stereochemistry of these spiro-oxindole derivatives are crucial for their potent inhibitory activity. acs.org

Table 2: MDM2-p53 Interaction Inhibitory Activity of Selected Spirooxindole Derivatives

Compound Binding Affinity (Ki)
8(41) 23.5 nM
SAR405838 (MI-77301) 0.88 nM

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton involved in critical cellular processes such as mitosis. nih.gov They are a well-established target for anticancer drugs. While various chemical scaffolds are known to interact with tubulin, the 2-oxoquinoline arylaminothiazole derivatives have been identified as promising tubulin inhibitors. researchgate.net These compounds are structurally related to the 2-oxoindoline core. Molecular docking studies have shown that these derivatives can bind to the colchicine (B1669291) binding site of tubulin, a key pocket for microtubule-destabilizing agents. nih.gov For example, compound 6, a 2-oxoquinoline arylaminothiazole derivative, was identified with a low total score of 3.8095 in docking studies, indicating a favorable binding interaction. researchgate.net The fluorine group of the phenyl ring of this compound forms a hydrogen bond with the Asn 167 residue of tubulin. researchgate.net

The Dengue virus (DENV) is a major global health concern, and its non-structural protein 5 (NS5), which contains an RNA-dependent RNA polymerase (RdRp) domain, is a crucial target for antiviral drug development. nih.govnih.gov A series of novel oxindole carboxamide derivatives have been designed and synthesized as inhibitors of the DENV NS5 RdRp. nih.gov These compounds were evaluated for their binding affinity to the viral protein. Out of a series of 12 derivatives, four compounds, OCA-10c, OCA-10f, OCA-10j, and OCA-10i, exhibited high affinity for the NS5 RdRp. nih.govnih.gov The dissociation constants (KD) for these compounds were determined to be in the micromolar range, indicating potent binding. nih.gov

Table 3: Binding Affinity of Oxindole Carboxamide Derivatives to DENV NS5 RdRp

Compound Dissociation Constant (KD) (μM)
OCA-10c 1.376
OCA-10f 1.63
OCA-10j 7.08
OCA-10i 9.32

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. nih.gov They are involved in various physiological processes, and their inhibition has therapeutic applications. Novel series of indolin-2-one-based sulfonamides have been developed as potential carbonic anhydrase inhibitors. unifi.it These compounds have shown inhibitory activity against various human CA (hCA) isoforms, including the tumor-associated isoforms CA IX and XII. unifi.it For example, a series of substituted sulfonamides demonstrated potent inhibition of the membrane-bound isoform hCA IV, with KI values ranging from 4.0 to 46.1 nM. unifi.it The substitution pattern on the indolin-2-one moiety was found to be crucial for the inhibitory activity against this particular isoform. unifi.it

Table 4: Inhibitory Activity of Indolin-2-one-based Sulfonamides against hCA IV

Compound Series Inhibition Constant (KI) Range (nM)
3b-f 4.0 - 46.1
3a (unsubstituted) 272.3

DNA Gyrase and Dihydrofolate Reductase (DHFR) Inhibition

The oxindole scaffold, the core structure of this compound, has been a subject of investigation for its potential as an antimicrobial agent through the inhibition of essential bacterial enzymes like DNA gyrase. researchgate.net DNA gyrase, a type II topoisomerase, is crucial for bacterial DNA replication and is a validated target for antibiotics. iglobaljournal.com Studies have shown that certain C3-substituted oxindole derivatives can act as inhibitors of this enzyme. For instance, a series of derivatives were reported to inhibit DNA gyrase isolated from S. aureus, with some compounds demonstrating potent activity with IC₅₀ values around 19 µM. researchgate.net

Furthermore, research into hybrid molecules incorporating the oxindole ring has explored DNA gyrase inhibition. Docking studies with 1-phenylpyrazolyl substituted oxindole scaffolds projected the structure into a hydrophobic pocket of the DNA gyrase enzyme. iglobaljournal.com One lead compound from this series exhibited an estimated inhibition constant (Ki) of 101.72 µM against DNA gyrase. iglobaljournal.com While these findings point to the potential of the broader oxindole class as DNA gyrase inhibitors, specific research focusing on this compound derivatives as dual inhibitors of both DNA gyrase and Dihydrofolate Reductase (DHFR) is not extensively documented in the reviewed literature. DHFR is another key enzyme in metabolic pathways, and its inhibition is a mechanism for certain antimicrobial and anticancer agents. researchgate.netresearchgate.net Although various heterocyclic compounds are studied as DHFR inhibitors, a direct and established link to the this compound scaffold remains an area for further investigation. researchgate.net

Other Pharmacological Activities of Research Interest

Glycation is a non-enzymatic reaction between sugars and proteins, leading to the formation of Advanced Glycation End products (AGEs). The accumulation of AGEs is implicated in the progression of diabetic complications. The discovery of agents that can inhibit this process is an active area of research. ingentaconnect.comresearchgate.net Oxindole derivatives have emerged as promising candidates in this field.

In one study, a series of 23 different 3-arylidenyl oxindole derivatives were synthesized and evaluated for their in vitro antiglycation potential. researchgate.net The compounds displayed a wide range of activity, with IC₅₀ values from 150.4 to 856.7 µM. ingentaconnect.comresearchgate.net Notably, several derivatives showed superior activity compared to the standard antiglycation agent, rutin (B1680289) (IC₅₀ = 294.5 ± 1.50 µM). researchgate.net The most potent compound in the series was 3-[(3-Chlorophenyl)methylidene]-1,3-dihydro-2H-indol-2-one, with an IC₅₀ value of 150.4 ± 2.5 µM. researchgate.net Structure-activity relationship analysis suggested that the nature and position of the substituent on the phenyl ring significantly influence the antiglycation activity. researchgate.net

Compound DerivativeSubstitution Pattern (R)Antiglycation Activity (IC₅₀ in µM)
3-[(3-Chlorophenyl)methylidene]-1,3-dihydro-2H-indol-2-one3-Cl150.4 ± 2.5
3-[(4-Hydroxyphenyl)methylidene]-1,3-dihydro-2H-indol-2-one4-OH194.4 ± 2.1
3-[(4-Methoxyphenyl)methylidene]-1,3-dihydro-2H-indol-2-one4-OCH₃267.6 ± 5.4
3-[(4-Methylphenyl)methylidene]-1,3-dihydro-2H-indol-2-one4-CH₃284.8 ± 5.3
3-[(2-Chlorophenyl)methylidene]-1,3-dihydro-2H-indol-2-one2-Cl305.5 ± 4.8
3-[(4-Fluorophenyl)methylidene]-1,3-dihydro-2H-indol-2-one4-F379.3 ± 1.1
Rutin (Standard)-294.5 ± 1.50

Antioxidant compounds are vital for protecting against oxidative stress, which is implicated in numerous chronic diseases. nih.gov The 2-oxoindoline scaffold has been investigated for its free radical scavenging capabilities, primarily using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. nih.govnih.gov

Studies on 3-substituted-2-oxindole derivatives have shown that these compounds can exhibit moderate to good antioxidant activity when compared to standards like ascorbic acid. nih.gov The antioxidant potential is often concentration-dependent. For example, the activity of 3-hydroxy-3-substituted oxindoles was found to increase in a concentration-dependent manner from 10 to 500 μg/ml. nih.gov Halogen substitutions at the 5-position of the isatin (B1672199) ring also appear to influence activity. In a series of 3-aroyl methylene (B1212753) indol-2-ones, compounds with halogen substitutions at position 5 demonstrated good antioxidant activity, with maximum inhibition observed at concentrations between 20 and 25 μg/ml. nih.gov

Another study evaluated a series of 3(Z)-{4-[4-(arylsulfonyl)piperazin-1-yl]benzylidene)-1,3-dihydro-2H-indol-2-ones. Several compounds from this series, notably those with chloro, fluoro, and methyl substitutions on the arylsulfonyl moiety, showed very good antioxidant activity in the DPPH assay at concentrations of 50, 100, and 200 μg/ml. nih.gov

Compound SeriesKey Structural FeaturesAntioxidant AssayObserved Activity
3-Aroyl methylene indol-2-onesHalogen substitution at position 5DPPHGood activity, maximal at 20-25 µg/ml
3-Hydroxy-3-substituted oxindoles5-Fluoro and 5-methyl analoguesDPPHActivity increased with concentration (10-500 µg/ml)
3(Z)-{4-[4-(Arylsulfonyl)piperazin-1-yl]benzylidene}-1,3-dihydro-2H-indol-2-onesSubstituents on arylsulfonyl group (e.g., -Cl, -F, -CH₃)DPPHGood to very good activity at 50-200 µg/ml

The immunomodulatory potential of oxindole derivatives has been explored, often through the lens of anti-inflammatory activity, as the immune response and inflammation are intrinsically linked. Non-steroidal anti-inflammatory drugs (NSAIDs) commonly target enzymes like cyclooxygenase (COX). nih.gov More recent strategies have focused on developing agents that can dually inhibit both COX and 5-lipoxygenase (5-LOX), another key enzyme in inflammatory pathways, to achieve superior anti-inflammatory effects. nih.govnih.gov

Research into novel oxindole conjugates has adopted this dual-inhibitor strategy. nih.gov Three series of oxindole derivatives were synthesized and evaluated for their anti-inflammatory activities. nih.gov Several compounds, including esters and imines derived from the oxindole core, demonstrated potent effects. nih.gov For example, compound 4h from the study showed dual inhibitory activity with an IC₅₀ of 0.0533 µM for COX-2 and 0.4195 µM for 5-LOX. nih.gov Other derivatives, such as 6d , 6f , 6j , and 7m , revealed edema inhibition up to 100.00% in in vivo models, indicating significant anti-inflammatory and, by extension, potential immunomodulatory effects. nih.govnih.gov These findings suggest that the oxindole scaffold can be effectively modified to create potent modulators of key inflammatory pathways. nih.gov

Compound IDCompound TypeKey Anti-inflammatory/Immunomodulatory Finding
4hOxindole ester derivativeDual COX-2 (IC₅₀ = 0.0533 µM) and 5-LOX (IC₅₀ = 0.4195 µM) inhibitor
4lOxindole ester derivative100.00% writhing protection (analgesic activity)
6d, 6f, 6jOxindole ester derivativesHigh edema inhibition (% up to 100.00%)
7j, 7mOxindole imine derivativesHigh edema inhibition and/or writhing protection

Mechanistic Elucidation of 2 Oxoindoline 6 Carboxamide Derivative Actions

Cellular Mechanism Research

At the cellular level, derivatives of 2-oxoindoline-6-carboxamide have been shown to interfere with fundamental processes that are essential for the survival and proliferation of cancer cells.

The uncontrolled proliferation of cancer cells is a hallmark of the disease, making the cell cycle a critical target for therapeutic intervention. A number of studies have demonstrated that 2-oxoindoline derivatives can effectively halt the progression of the cell cycle in cancer cells, thereby inhibiting their division and growth.

Research has shown that certain 2-oxoindoline hydrazone derivatives can cause cell cycle arrest at different phases. For instance, some derivatives have been observed to induce a G1 phase arrest, while others cause an arrest at the S phase or the G1/S transition point. This differential effect on the cell cycle highlights the nuanced structure-activity relationships within this class of compounds. One study on (E)-N'-arylidene-2-(2-oxoindolin-1-yl)acetohydrazides found that representative compounds caused an accumulation of U937 cells in the S phase of the cell cycle.

The ability of these compounds to induce cell cycle arrest is often linked to their interaction with cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression. By inhibiting CDKs, these derivatives can prevent the transition of cancer cells from one phase of the cell cycle to the next, ultimately leading to a cessation of proliferation.

Table 1: Effect of 2-Oxoindoline Derivatives on Cell Cycle Progression

Compound TypeCell LinePhase of ArrestReference
2-Oxoindoline hydrazonesMCF7G1, S, G1/S
(E)-N'-arylidene-2-(2-oxoindolin-1-yl)acetohydrazidesU937S

In addition to halting cell cycle progression, this compound derivatives are potent inducers of apoptosis, or programmed cell death. Cancer cells often develop mechanisms to evade apoptosis, allowing them to survive and proliferate indefinitely. Compounds that can reactivate this process are therefore of significant therapeutic interest.

Studies have demonstrated that various derivatives of 2-oxoindoline can trigger apoptosis in cancer cells through multiple pathways. One key mechanism is the activation of caspases, a family of proteases that are central to the execution of apoptosis. Certain 3-arylidene-2-oxindole derivatives have been shown to induce the expression of caspase-3 and caspase-9. The activation of these caspases leads to a cascade of events that dismantle the cell in a controlled manner, without inducing an inflammatory response.

Furthermore, these compounds have been found to modulate the expression of proteins that regulate apoptosis, such as p53. The p53 protein, often referred to as the "guardian of the genome," plays a crucial role in initiating apoptosis in response to cellular stress or DNA damage. Research has shown that some 2-oxoindoline derivatives can increase the expression of p53, thereby promoting the apoptotic process. For example, novel 2-oxoindoline-based acetohydrazides have been found to substantially induce late cellular apoptosis in U937 cells.

The RAS/RAF/MEK/ERK signaling pathway is a critical cascade that regulates cell proliferation, differentiation, and survival. Aberrant activation of this pathway is a common feature in many human cancers, making it an attractive target for therapeutic intervention. Research has shown that derivatives of this compound can modulate this pathway. Specifically, a study on 3-methylene-2-oxoindoline-5-carboxamide derivatives demonstrated a correlation between their anti-proliferative activity and the blockade of the phosphorylation of extracellular signal-regulated kinases (ERK1/2). This suggests that these compounds can inhibit the downstream signaling of the RAS/RAF/MEK/ERK pathway, thereby suppressing cancer cell growth.

Epithelial-mesenchymal transition (EMT) is a cellular process where epithelial cells lose their characteristics and acquire a mesenchymal phenotype, which is associated with increased motility and invasiveness, contributing to cancer metastasis. The RAS/RAF/MEK/ERK pathway is known to be one of the signaling cascades that can induce EMT. While direct studies on the effect of this compound derivatives on EMT are limited, their ability to inhibit the ERK pathway suggests a potential mechanism for interfering with this process. By blocking ERK signaling, these compounds may prevent the transcriptional changes that drive EMT, thereby reducing the metastatic potential of cancer cells.

A significant challenge in cancer therapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a broad range of chemotherapeutic agents. One of the primary mechanisms of MDR is the overexpression of drug efflux transporters, such as P-glycoprotein (P-gp), which actively pump drugs out of the cancer cell, reducing their intracellular concentration and efficacy.

While direct evidence for the modulation of P-glycoprotein by this compound derivatives is not extensively documented, research on related carboxamide and flavonoid derivatives has shown potent inhibitory effects on P-gp. For instance, certain flavonoid derivatives have been found to reverse P-gp-mediated multidrug resistance by inhibiting its activity. These findings suggest that the carboxamide scaffold present in this compound derivatives could potentially interact with and inhibit P-glycoprotein, thereby overcoming multidrug resistance and enhancing the efficacy of co-administered chemotherapeutic drugs. Further investigation is warranted to specifically elucidate the role of this compound derivatives in the modulation of P-glycoprotein.

Molecular Mechanism Research

Delving deeper than the cellular level, molecular mechanism research aims to identify the specific biomolecules that this compound derivatives interact with to produce their therapeutic effects.

A crucial aspect of understanding the mechanism of action of this compound derivatives is the identification and validation of their direct molecular targets. The 2-oxoindole scaffold is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets.

One of the most well-established targets for 2-oxoindoline derivatives are protein kinases. The FDA-approved drug Sunitinib, which features an oxindole (B195798) core, is a multi-targeted receptor tyrosine kinase inhibitor. This has spurred research into other oxindole derivatives as kinase inhibitors. Indeed, various derivatives have been shown to target key kinases involved in cancer progression.

Table 2: Identified Molecular Targets of 2-Oxoindoline Derivatives

Molecular TargetTherapeutic RelevanceReference
Cyclin-Dependent Kinase 2 (CDK2)Cell cycle regulation
Procaspase-3Apoptosis induction
Vascular Endothelial Growth Factor Receptor (VEGFR)Angiogenesis
RAF/MEK/ERK Pathway ComponentsCell proliferation and survival signaling

In addition to kinases, other molecular targets have been identified. For example, certain 2-oxoindoline-based acetohydrazides have been designed as procaspase-3 activating compounds, directly targeting a key component of the apoptotic machinery. The validation of these molecular targets is a critical step in the drug development process, confirming that the interaction of the compound with its target is responsible for the observed biological effect. This is often achieved through a combination of biochemical assays, structural biology studies, and genetic approaches.

Comprehensive Protein-Ligand Binding Studies

The mechanism of action of this compound derivatives is intrinsically linked to their ability to bind with high affinity and specificity to protein targets. Understanding these interactions at a molecular level is crucial for rational drug design and optimization. Comprehensive protein-ligand binding studies, employing both in-vitro biochemical assays and in-silico molecular docking, have provided significant insights into how these compounds engage with their biological targets.

Inhibition of Ectonucleoside Triphosphate Diphosphohydrolases (NTPDases)

A series of oxoindoline phenylhydrazine (B124118) carboxamides has been investigated for their inhibitory activity against various human NTPDase isoforms. These enzymes play a critical role in regulating purinergic signaling by hydrolyzing extracellular nucleoside triphosphates and diphosphates. The inhibition of these enzymes is a potential therapeutic strategy for several diseases. nih.gov

In-vitro evaluation of these derivatives identified several potent and selective inhibitors. For instance, compound 2h emerged as a highly potent inhibitor of h-NTPDase1 with a half-maximal inhibitory concentration (IC₅₀) in the nanomolar range. Similarly, compounds 2d , and 2a demonstrated significant potency against h-NTPDase2, and h-NTPDase3/8 respectively. nih.gov The selectivity of these compounds is a key finding, with derivatives like 2e , 2f , 2g , and 2h showing selective inhibition of h-NTPDase1, and 2b being a selective h-NTPDase3 inhibitor. nih.gov

Molecular docking studies were conducted to elucidate the binding modes of these potent inhibitors within the enzyme active sites. The computational results were found to be in agreement with the experimental in-vitro data, suggesting a credible binding hypothesis. nih.gov These studies provide a structural basis for the observed inhibitory activity and selectivity, paving the way for the design of next-generation NTPDase inhibitors.

Inhibitory Potency (IC₅₀) of Oxoindoline Phenylhydrazine Carboxamide Derivatives Against Human NTPDase Isoforms nih.gov
CompoundTarget IsoformIC₅₀ (µM)
2ah-NTPDase30.30 ± 0.04
2ah-NTPDase80.16 ± 0.02
2bh-NTPDase3Selective Inhibitor
2dh-NTPDase20.15 ± 0.01
2hh-NTPDase10.12 ± 0.03

Inhibition of the RAF/MEK/ERK Signaling Pathway

Another class of derivatives, 3-methylene-2-oxoindoline-5-carboxamides, has been synthesized and evaluated for anti-proliferative activity against human lung adenocarcinoma epithelial cells (A549). researchgate.net This pathway is a critical regulator of cell proliferation, and its dysregulation is a hallmark of many cancers.

The biological evaluation revealed that most of the synthesized compounds displayed potent inhibitory activity. Compound 6l was identified as the most potent derivative, with an IC₅₀ value of 3.0 µM. researchgate.net Further mechanistic studies using western blot analysis confirmed that the anti-proliferative effects of these active compounds were correlated with the blockade of phosphorylation of extracellular signal-regulated kinases (ERK1/2). researchgate.net

To understand the molecular basis of this inhibition, molecular docking studies were performed. These studies provided valuable insights into the binding interactions between the 3-methylene-2-oxoindoline-5-carboxamide scaffold and its putative kinase target. The binding mode analysis helps to rationalize the structure-activity relationship (SAR) observed in the series and provides a foundation for the future design of more potent inhibitors targeting the RAF/MEK/ERK pathway. researchgate.net

Anti-proliferative Activity of 3-methylene-2-oxoindoline-5-carboxamide Derivatives against A549 Cell Line researchgate.net
CompoundIC₅₀ (µM)
6l3.0

These comprehensive studies, combining quantitative biochemical assays with detailed molecular modeling, are essential for elucidating the mechanisms by which this compound derivatives exert their biological effects. The detailed binding data, including affinity and selectivity profiles, alongside the structural insights from docking studies, provide a robust framework for the continued development of this promising class of compounds.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Impact of Substituents on the 2-Oxoindoline-6-carboxamide Core (e.g., at N1, C3, C5, C6)

Substitutions at various positions of the 2-oxoindoline ring system are a key strategy for modulating the biological profile of these compounds. The electronic and steric properties of substituents at the N1, C3, and C5 positions, in particular, play a pivotal role.

N1 Position: The nitrogen atom of the oxoindoline core can be substituted to alter the compound's properties. N-alkylation or N-acylation can influence the molecule's conformation and its ability to act as a hydrogen bond donor. Studies on related indole-containing scaffolds have shown that modifying the N-substituent can dramatically alter the functional activity, converting a compound from an agonist to an antagonist or inverse agonist.

C3 Position: The C3 position is often a site for introducing diversity. The size and nature of the substituent at C3 are critical. For instance, in related 1H-indole-2-carboxamide series, smaller groups like hydrogen or methyl at the C3 position are often preferred over larger groups such as ethyl, suggesting that steric bulk at this position can be detrimental to activity. The C3 position is also a potential stereocenter, the configuration of which has profound biological implications.

C5 Position: The C5 position on the benzene (B151609) ring portion of the scaffold is frequently modified to fine-tune activity and properties. The introduction of halogen atoms like fluorine or chlorine is a common strategy. In some series, a 5-chloro substituent has been shown to be more potent than a 5-fluoro group, although this is not a universal trend, indicating that the electronic effects and lipophilicity imparted by the substituent are context-dependent.

C6 Position: The placement of the carboxamide group at the C6 position is a defining feature of this scaffold. While modifications are often focused on the amide portion itself, the substitution pattern on the aromatic ring can influence the orientation and electronic properties of this carboxamide linker.

The following table summarizes the general impact of substituents at key positions on the 2-oxoindoline core.

PositionType of SubstituentGeneral Impact on Activity/Properties
N1 Alkyl, Acyl, SulfonylModulates hydrogen bonding capacity; can significantly alter functional activity (e.g., agonist vs. antagonist).
C3 Small Alkyl (H, Me), ArylideneSteric bulk is often critical; smaller groups may be preferred. Introduces a key stereocenter.
C5 Halogens (F, Cl), MethoxyFine-tunes electronic properties and lipophilicity; can enhance potency and affect pharmacokinetics.
C6 CarboxamideServes as a primary interaction point and linker to other pharmacophoric elements.

Significance of the Carboxamide Linker and its Substitutions

Substitutions on the amide nitrogen (R-groups in -CONH-R) are a primary way to explore the SAR of this part of the molecule. The activity of related carboxamide-containing compounds is often sensitive to the nature of these substituents. For example, studies on 1H-indole-2-carboxamides showed that dialkylamino substituents on a phenyl ring attached to the carboxamide linker saw activity increase from methyl to ethyl groups, and then decline with longer alkyl chains, indicating an optimal size and lipophilicity for the substituent. The amide bond itself can be susceptible to enzymatic cleavage, and designing more stable analogues is a common goal in drug development.

Carboxamide N-SubstituentExample GroupPotential Impact
Alkyl Chains Methyl, Ethyl, PropylLipophilicity and steric bulk can be optimized for target binding.
Cyclic Amines Piperidinyl, PyrrolidinylCan provide a basic nitrogen for salt formation and introduce conformational rigidity.
Aromatic/Heteroaromatic Rings Phenyl, PyridinylAllows for additional π-stacking or other specific interactions with the target protein.

Investigation of Stereochemistry on Biological Activity

For 2-oxoindoline derivatives that are substituted at the C3 position, stereochemistry is a critical determinant of biological activity. The C3 position becomes a chiral center, and the absolute configuration dictates the three-dimensional arrangement of the substituent. This spatial orientation is often fundamental for proper binding to the active site of a target protein. It is common for one enantiomer of a chiral drug to be significantly more active than the other, or for the two enantiomers to have entirely different biological activities. Therefore, stereoselective synthesis and the evaluation of individual enantiomers are essential steps in the development of C3-substituted this compound derivatives.

Bioisosteric Modifications and Scaffold Hopping Approaches

Bioisosterism and scaffold hopping are powerful strategies in medicinal chemistry to improve the properties of a lead compound while retaining its biological activity.

Bioisosterism involves replacing a functional group with another group that has similar physical or chemical properties. A common application for this scaffold would be the replacement of the amide bond in the C6-carboxamide linker to enhance metabolic stability. Heterocyclic rings such as oxadiazoles, triazoles, or imidazoles can serve as effective amide bioisosteres. Another approach is the use of a "retro-amide," which reverses the N-H and C=O components, a modification that can maintain hydrogen bonding patterns while altering susceptibility to proteases.

Scaffold hopping is a more drastic approach that involves replacing the central 2-oxoindoline core with a structurally different scaffold while preserving the key pharmacophoric features. This can lead to the discovery of novel chemical series with improved properties or a different intellectual property profile. For example, researchers have successfully "hopped" from an indole (B1671886) core to an indazole framework to create dual inhibitors of MCL-1 and BCL-2, demonstrating that the core heterocyclic system can be exchanged while maintaining the desired biological outcome.

Original MoietyBioisosteric ReplacementRationale
Carboxamide (-CONH-) 1,2,4-Oxadiazole, 1,2,4-TriazoleImproves metabolic stability against amidases.
Carboxamide (-CONH-) Retro-amide (-NHCO-)Alters metabolic profile while potentially maintaining H-bonding.
2-Oxoindoline Core Indazole, Benzimidazole(Scaffold Hop) Creates novel chemical entities with potentially improved properties (e.g., solubility, patentability).

Influence of Fused Heterocycles and Hybrid Structures

Fusing additional heterocyclic or carbocyclic rings to the this compound scaffold can create rigid, tetracyclic, or pentacyclic structures with unique pharmacological profiles. These hybrid structures can explore a larger chemical space and introduce new interaction points with biological targets.

Examples of such strategies include:

Spiro-fused systems: Creating spirocycles at the C3 position, such as spiropyrrolidine-oxindoles, results in complex three-dimensional structures that are prevalent in many natural products and have shown a wide range of bioactivities.

Annulated systems: Fusing rings across the existing bonds of the oxoindoline core can lead to novel frameworks. For instance, indeno[1,2-b]quinoline-6-carboxamides are tetracyclic structures that have been investigated as topoisomerase inhibitors. Other examples include the construction of pyrrolo-isoquinolines and imidazo-isoquinolines, which combine the features of multiple pharmacologically relevant heterocycles.

These complex fused systems often lead to compounds with increased rigidity, which can result in higher binding affinity and selectivity for their intended target by reducing the entropic penalty of binding.

Fused/Hybrid Structure TypeExample ScaffoldPotential Therapeutic Area
Spiro-fused Spiropyrrolidine-oxindoleAnticancer, Antibacterial.
Annulated (Fused) Indeno[1,2-b]quinolineAnticancer (Topoisomerase inhibition).
Annulated (Fused) Pyrrolo-[2,1-a]isoquinolineAntidepressant, Anticancer.

Computational and Theoretical Investigations of 2 Oxoindoline 6 Carboxamide

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule ligands to the active site of a target protein. This method is instrumental in virtual screening and for understanding the structure-activity relationships of potential drug candidates.

In the context of the 2-oxoindoline scaffold, docking studies are pivotal in identifying potential protein targets and optimizing ligand interactions. For instance, a study on a series of 3-methylene-2-oxoindoline-5-carboxamide derivatives used molecular docking to investigate their interaction with the RAF/MEK/ERK pathway, which is crucial in cancer cell proliferation. The docking results helped to rationalize the observed anti-proliferative activity and provided insights for the future design of more potent anti-lung cancer agents. researchgate.net Similarly, docking simulations of novel 2-oxoindolin-3-ylidene thiazole (B1198619) derivatives were performed to predict their binding affinity within the active site of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis. nih.gov These studies typically reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For example, the oxindole (B195798) core often participates in hydrogen bonding via its N-H and C=O groups. nih.gov

A docking analysis of designed 3-substituted-2-oxindole derivatives against microbial enzymes like methionyl-tRNA synthetase and tyrosyl-tRNA synthetase identified compounds with strong binding affinities, suggesting their potential as antimicrobial agents. nih.gov The binding energies from such studies provide a quantitative estimate of binding affinity, helping to rank and prioritize compounds for synthesis and biological testing.

Table 1: Examples of Molecular Docking Studies on 2-Oxoindoline Derivatives
Derivative ClassProtein TargetKey FindingsReference
3-methylene-2-oxoindoline-5-carboxamidesRAF/MEK/ERK Pathway KinasesProvided insights into anti-proliferative activity and optimization for anti-cancer agents. researchgate.net
2-oxoindolin-3-ylidene thiazole derivativesVEGFR-2Confirmed strong binding interactions, positioning a lead compound (4c) as a promising anticancer agent. nih.gov
3-substituted-2-oxindole derivativesMethionyl-tRNA synthetase (1PFV) & Tyrosyl-tRNA synthetase (1JIL)Identified hits with binding affinities of -10.1 kcal/mol, suggesting potential as novel antimicrobial leads. nih.gov
Spiro[indole-3,4′-pyridine]-3′-carboxamidesPqsR (Pseudomonas aeruginosa)Revealed binding energies from -5.8 to -8.2 kcal/mol, indicating affinity for the bacterial regulator protein. mdpi.com

Quantum Chemical Calculations (e.g., DFT studies, Frontier Molecular Orbitals)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and reactivity of molecules. DFT studies can determine optimized molecular geometries, vibrational frequencies, and electronic properties such as the distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an important indicator of molecular reactivity and stability.

While specific DFT data for 2-Oxoindoline-6-carboxamide is scarce, the methodology has been applied to related structures. For example, DFT analysis was used to explore the chemical reactivity and stability of novel spiro[furan-2,3′-indoline]-3-carboxylate derivatives , helping to integrate theoretical and experimental data. researchgate.net In another study, DFT calculations were employed to rationalize the reaction mechanisms of cycloadditions involving the indoline (B122111) scaffold, providing a deeper understanding of the reaction pathways. polimi.it For complex isoindoline-1,3-diones , DFT was used to calculate molecular and electronic properties, which helped to illustrate the reactivity of the synthesized compounds as potential inhibitors of the InhA enzyme. acs.org

These studies typically compute key quantum chemical descriptors that provide insight into a molecule's behavior:

HOMO Energy: Relates to the electron-donating ability of a molecule.

LUMO Energy: Relates to the electron-accepting ability of a molecule.

HOMO-LUMO Gap: A larger gap implies higher kinetic stability and lower chemical reactivity.

Molecular Electrostatic Potential (MEP): Maps charge distributions to identify sites susceptible to electrophilic or nucleophilic attack.

Table 2: Quantum Chemical Descriptors and Their Significance
DescriptorDefinitionSignificance in Drug Design
HOMO (Highest Occupied Molecular Orbital)The outermost orbital containing electrons.Indicates the molecule's capacity to donate electrons (nucleophilicity).
LUMO (Lowest Unoccupied Molecular Orbital)The lowest-energy orbital without electrons.Indicates the molecule's capacity to accept electrons (electrophilicity).
HOMO-LUMO Energy Gap (ΔE)The energy difference between HOMO and LUMO.Correlates with chemical reactivity and stability; a smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP)Represents the 3D charge distribution of a molecule.Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for intermolecular interactions.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model can be used as a 3D query to search large chemical databases (virtual screening) to identify new, structurally diverse compounds that are likely to be active at the target of interest.

This approach is valuable for scaffolds like 2-oxoindoline, which is a known "privileged structure" in medicinal chemistry. researchgate.net A pharmacophore model for a specific target (e.g., a kinase) might include features like a hydrogen bond donor (from the oxindole N-H), a hydrogen bond acceptor (from the C=O), and an aromatic ring.

For instance, a ligand-based drug design approach was used to develop new VEGFR-2 inhibitors by creating a library of molecules based on the pharmacophoric features of known inhibitors like sunitinib, which contains an oxindole core. nih.govnih.gov Virtual screening campaigns have also been employed to identify novel chemotypes for various targets, which can subsequently be functionalized with scaffolds like oxindole to improve their properties. nih.govnovartis.com The general process involves generating a hypothesis based on a set of active compounds, validating the model, and then using it to filter large compound libraries for potential hits. pharmacophorejournal.comnih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules over time. In drug discovery, MD simulations provide detailed information on the conformational changes of proteins and ligands, the stability of ligand-protein complexes, and the role of solvent molecules in the binding process.

For inhibitors based on the oxindole scaffold, MD simulations are used to validate docking poses and assess the stability of the predicted interactions. For example, MD simulations were performed on complexes of newly designed 2-oxoquinoline arylaminothiazole derivatives with tubulin to confirm the stability of the docked conformation over a 50-nanosecond period. scielo.org.mx Similarly, simulations of oxindole derivatives bound to cyclin-dependent kinase 2 (CDK2) helped to characterize the energetic interactions between the ligand and the active site. mdpi.com These simulations can reveal subtle conformational changes and key stable interactions that are not apparent from static docking poses, providing a more dynamic and realistic picture of the binding event. nih.gov

Predictive Modeling for Biological Activity and Selectivity

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models can then be used to predict the activity of new, unsynthesized compounds.

While no specific QSAR model for this compound has been reported, the technique is widely applied to related heterocyclic structures. For example, 3D-QSAR models (CoMFA and CoMSIA) were developed for 2-oxoquinoline arylaminothiazole derivatives to understand the structural requirements for their cytotoxicity against cancer cells. scielo.org.mx In another study, a QSAR model was developed for 6-hydroxybenzothiazole-2-carboxamide derivatives to predict their efficacy as inhibitors of monoamine oxidase B (MAO-B), a target for neurodegenerative diseases. nih.gov These models generate contour maps that visualize regions where steric bulk, electrostatic charge, or hydrophobicity are favorable or unfavorable for activity, thereby guiding the design of more potent and selective molecules. nih.govsemanticscholar.org The ultimate goal of any QSAR model is to be robust enough to make accurate and reliable predictions for new compounds. mdpi.comeurekaselect.com

2 Oxoindoline 6 Carboxamide As a Chemical Biology Tool and Medicinal Scaffold

Design and Application of Chemical Probes for Target Elucidation

Chemical probes are small molecules designed to selectively interact with a specific protein target, enabling the study of that target's function in complex biological systems. caymanchem.com The 2-oxoindoline scaffold is well-suited for the development of such probes due to its well-understood structure-activity relationships and synthetic tractability.

The creation of effective and selective chemical probes based on the 2-oxoindoline scaffold is guided by several key principles aimed at optimizing their interaction with the intended biological target while minimizing off-target effects. researchgate.net High selectivity is paramount to ensure that any observed biological effect can be confidently attributed to the modulation of the intended target. caymanchem.com

Key design considerations include:

Potency and Affinity: A probe must bind to its target with high affinity, typically with an in vitro IC50 or Kd value of less than 100 nM, to be effective at low concentrations and reduce the likelihood of off-target binding. caymanchem.com

Target Engagement: The probe must be able to reach and interact with its target within a cellular environment. This requires adequate cell permeability and stability. researchgate.net

Structural Modifications: The 2-oxoindoline ring can be strategically modified to enhance selectivity. Substitutions at the C3-position are particularly common for altering binding interactions and improving potency. nih.gov Furthermore, the addition of electron-donating or electron-withdrawing groups to the aromatic ring can modulate the electronic properties of the scaffold, influencing its binding characteristics. nih.gov

Functionalization: For use in target identification, the scaffold must be amenable to the addition of reporter tags (e.g., biotin (B1667282) for affinity purification) or clickable handles (e.g., alkynes or azides for bio-orthogonal chemistry) without losing its biological activity. nih.gov The 6-carboxamide group on 2-oxoindoline-6-carboxamide can serve as a convenient attachment point for such modifications.

Table 1: Key Design Principles for Selective 2-Oxoindoline-Based Chemical Probes
PrincipleDescriptionApplication to 2-Oxoindoline Scaffold
Selectivity The probe should interact with the intended target with significantly higher affinity (>30-fold) than other proteins, especially those from the same family. caymanchem.comAchieved by modifying substituents on the oxindole (B195798) ring to exploit unique features of the target's binding site.
Potency High affinity for the target (e.g., IC50 or Kd <100 nM) allows for use at low concentrations. caymanchem.comOptimized through structure-activity relationship (SAR) studies, often focusing on C3-substitutions.
Cell Permeability The ability to cross the cell membrane to reach intracellular targets.Physicochemical properties are tuned by adjusting lipophilicity and hydrogen bonding potential of substituents.
Defined Mechanism of Action The probe's mode of interaction with the target (e.g., competitive inhibitor, allosteric modulator) should be well-characterized.Determined through biochemical and biophysical assays.
Inclusion of Controls Use of a structurally similar but inactive analog (negative control) is crucial to confirm that observed effects are target-specific. caymanchem.comSynthesizing analogs where a key interacting group is altered or removed.

Once a selective this compound probe is developed, it becomes a powerful tool for elucidating biological mechanisms and identifying novel drug targets. The primary application is in target deconvolution, the process of identifying the specific molecular target(s) of a bioactive compound. researchgate.net

Chemoproteomics, which utilizes chemical probes to study protein function, is a common strategy. nih.gov In a typical affinity-based approach, a this compound probe is functionalized with an affinity tag like biotin. The probe is introduced into a cell lysate or live cells, where it binds to its target protein(s). The resulting probe-protein complexes are then captured using streptavidin-coated beads. After washing away non-specifically bound proteins, the target proteins are eluted and identified using mass spectrometry. This method provides direct evidence of a physical interaction between the probe and its cellular targets.

Fluorescently-labeled probes can also be synthesized. These probes allow for the visualization of the target protein's subcellular localization and can be used in assays to measure target engagement in living cells. nih.gov By observing where the probe accumulates, researchers can gain insights into the biological context in which the target protein functions.

The this compound Motif as a Privileged Scaffold in Drug Design

A "privileged scaffold" is a molecular framework that is capable of binding to multiple, distinct biological targets, often with high affinity. mdpi.com These scaffolds represent biologically pre-validated starting points for the design of novel therapeutic agents. hebmu.edu.cn The 2-oxoindoline core is widely recognized as a privileged scaffold in medicinal chemistry due to its presence in numerous bioactive natural products and clinically approved drugs. nih.gov

The 2-oxoindoline framework is a key component of several multi-kinase inhibitors used in oncology. Its rigid structure provides a stable platform for positioning functional groups in precise three-dimensional orientations, enabling potent and often selective interactions with the ATP-binding site of various kinases. The 6-carboxamide moiety can further enhance these interactions by acting as a hydrogen bond donor or acceptor, or by providing a vector for additional substituents to explore deeper pockets within the target protein.

Table 2: Examples of Approved Drugs Featuring the 2-Oxoindoline Scaffold
Drug NamePrimary Target(s)Therapeutic Area
Sunitinib VEGFR, PDGFR, KIT, FLT3, RETOncology (Renal Cell Carcinoma, GIST) nih.gov
Nintedanib VEGFR, FGFR, PDGFROncology (NSCLC), Idiopathic Pulmonary Fibrosis nih.govmdpi.com
Roflumilast Phosphodiesterase-4 (PDE4)Inflammatory Diseases (COPD)

Strategies for Rational Drug Design and Optimization based on the 2-Oxoindoline Scaffold

Rational drug design aims to develop new medications based on a detailed understanding of the biological target. nih.gov The 2-oxoindoline scaffold serves as an excellent starting point for such strategies, which can be broadly categorized as structure-based and ligand-based design.

In structure-based drug design (SBDD), the three-dimensional structure of the target protein, obtained through methods like X-ray crystallography, is used to guide the design of complementary ligands. nih.gov Molecular docking simulations can be performed to predict how different this compound derivatives will bind to a target's active site. nih.gov This computational approach allows chemists to prioritize the synthesis of compounds that are most likely to have high affinity and selectivity, thereby saving time and resources. For example, a design strategy for kinase inhibitors might involve positioning the 2-oxoindoline core to interact with the hinge region of the kinase, while using the 6-carboxamide substituent to form hydrogen bonds with other key residues. researcher.life

Ligand-based drug design is employed when the structure of the target is unknown. This approach relies on the knowledge of other molecules that bind to the target. By analyzing the structure-activity relationships (SAR) of a series of known active 2-oxoindoline derivatives, pharmacophore models can be generated. These models define the essential structural features required for biological activity and can be used to design new compounds with improved properties.

Optimization of a lead compound based on the this compound scaffold typically involves iterative chemical synthesis and biological testing. Modifications are made to different parts of the molecule to improve potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. For instance, different chemical groups can be appended to the 6-carboxamide nitrogen to modulate solubility or metabolic stability.

Table 3: Rational Design Strategies for 2-Oxoindoline-Based Compounds
StrategyDescriptionExample Application
Structure-Based Drug Design (SBDD) Utilizes the 3D structure of the target protein to design complementary ligands. nih.govDocking this compound derivatives into the ATP-binding site of a target kinase to optimize interactions. researcher.life
Fragment-Based Drug Design (FBDD) Small molecular fragments are screened for binding to the target, then grown or linked to create a more potent lead.Using the 2-oxoindoline core as a starting fragment and elaborating its structure based on binding information.
Pharmacophore Modeling Creates a model of the essential steric and electronic features required for a ligand to interact with a specific target.Developing a pharmacophore from a series of active oxindole compounds to guide the design of new analogs.
Bioisosteric Replacement Replacing a functional group in the molecule with another group that has similar physical or chemical properties.Replacing the phenyl ring of a substituent with a bioisosteric heterocycle to improve solubility or alter metabolism.

Analytical Methodologies in 2 Oxoindoline 6 Carboxamide Research

Spectroscopic Characterization Techniques for Structural Confirmation (e.g., NMR, Mass Spectrometry, IR)

Spectroscopic methods are indispensable for the unambiguous determination of the chemical structure of 2-Oxoindoline-6-carboxamide. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide detailed information about the molecular framework, connectivity of atoms, and functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides precise information about the hydrogen (¹H) and carbon (¹³C) environments within the molecule. While specific experimental data for this compound is not widely published, data for the closely related precursor, methyl 2-oxoindoline-6-carboxylate, offers significant insight into the expected chemical shifts for the core oxindole (B195798) structure. The substitution of the methyl ester with a carboxamide group would primarily influence the chemical shifts of the carbonyl carbon and adjacent atoms.

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. The expected exact mass for the protonated molecule [M+H]⁺ of this compound (C₉H₉N₂O₂) would be calculated based on its elemental composition.

Infrared (IR) Spectroscopy is employed to identify the functional groups present in the molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the amide and lactam, the C=O stretching of both the amide and the lactam carbonyls, and C-H bonds of the aromatic ring and the CH₂ group.

Table 1: Predicted and Representative Spectroscopic Data for this compound and its Analogue

TechniqueParameterExpected/Representative ValueStructural Assignment
¹H NMRChemical Shift (δ)~10.5-11.0 ppm (s, 1H)Lactam N-H
¹H NMRChemical Shift (δ)~7.5-8.0 ppm (br s, 2H)Amide N-H₂
¹H NMRChemical Shift (δ)~7.2-7.6 ppm (m, 3H)Aromatic C-H (Positions 4, 5, 7)
¹H NMRChemical Shift (δ)~3.5 ppm (s, 2H)Methylene (B1212753) C-H₂ (Position 3)
¹³C NMRChemical Shift (δ)~175-180 ppmLactam C=O (Position 2)
¹³C NMRChemical Shift (δ)~168-172 ppmAmide C=O
¹³C NMRChemical Shift (δ)~120-145 ppmAromatic & Quaternary Carbons
¹³C NMRChemical Shift (δ)~35-40 ppmMethylene C (Position 3)
Mass SpectrometryMolecular FormulaC₉H₈N₂O₂-
Mass SpectrometryMolecular Weight176.17 g/mol-
Mass Spectrometry[M+H]⁺ (Expected)177.0659 m/zProtonated Molecule
IR SpectroscopyWavenumber (cm⁻¹)~3400-3200 cm⁻¹N-H Stretch (Amide & Lactam)
IR SpectroscopyWavenumber (cm⁻¹)~3100-3000 cm⁻¹Aromatic C-H Stretch
IR SpectroscopyWavenumber (cm⁻¹)~1710-1680 cm⁻¹Lactam C=O Stretch
IR SpectroscopyWavenumber (cm⁻¹)~1670-1640 cm⁻¹Amide C=O Stretch (Amide I)

Note: NMR data is predictive and based on the analysis of closely related structures like methyl 2-oxoindoline-6-carboxylate. IR data is based on characteristic functional group absorption regions.

Chromatographic Methods for Purity and Compound Analysis (e.g., HPLC, GC, TLC)

Chromatographic techniques are essential for separating this compound from reaction intermediates, byproducts, and degradation products, thereby enabling purity assessment and quantification.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the purity analysis of non-volatile organic compounds like oxindole derivatives. Reversed-phase HPLC, typically using a C8 or C18 stationary phase, is common. A gradient elution system with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) allows for the effective separation of the main compound from its impurities. Detection is commonly performed using a UV detector at a wavelength where the oxindole chromophore exhibits strong absorbance.

Thin-Layer Chromatography (TLC) is a rapid, cost-effective method used for monitoring reaction progress, identifying fractions during purification, and preliminary purity checks. The compound is spotted on a plate coated with a stationary phase (commonly silica (B1680970) gel), and the plate is developed in a suitable mobile phase. The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. Visualization can be achieved under UV light (254 nm or 366 nm) or by using staining reagents. The retention factor (Rf value) is a key parameter for identification under specific conditions.

Gas Chromatography (GC) is generally less suitable for analyzing this compound directly due to its low volatility and thermal lability. Derivatization might be required to increase volatility, but HPLC and TLC are the preferred methods for this class of compounds.

Table 2: Representative Chromatographic Conditions for the Analysis of Oxindole Derivatives

TechniqueParameterTypical Conditions
HPLCStationary PhaseReversed-Phase C18 or C8 column (e.g., 250 mm x 4.6 mm, 5 µm)
HPLCMobile PhaseGradient elution with Acetonitrile and aqueous buffer (e.g., 0.1 M Ammonium Acetate)
HPLCFlow Rate1.0 - 2.0 mL/min
HPLCDetectionUV at 254 nm or as per compound's λmax
TLCStationary PhaseSilica gel 60 F₂₅₄ plates
TLCMobile PhaseMixtures of a non-polar and a polar solvent (e.g., Hexane:Ethyl Acetate, Dichloromethane:Methanol)
TLCVisualizationUV lamp (254 nm) or staining (e.g., iodine vapor, potassium permanganate)

Development and Validation of In Vitro Assays for Biological Evaluation

To investigate the therapeutic potential of this compound, a variety of in vitro assays are developed and validated to measure its biological effects at the molecular, cellular, and biochemical levels. These assays are crucial for understanding the mechanism of action and for structure-activity relationship (SAR) studies.

Cytotoxicity and Antiproliferative Assays are foundational for compounds designed as anticancer agents. These assays measure the ability of a compound to inhibit cell growth or induce cell death in cancer cell lines. Commonly used methods include the MTT assay, which measures metabolic activity, and resazurin-based assays, which also assess cell viability. The results are typically expressed as the half-maximal inhibitory concentration (IC₅₀) or half-maximal cytotoxic concentration (CC₅₀), representing the compound concentration required to inhibit 50% of cell growth or viability.

Enzyme Inhibition Assays , particularly kinase inhibition assays, are highly relevant for the oxindole scaffold, as many derivatives are designed as kinase inhibitors. These assays quantify the ability of a compound to inhibit the activity of a specific enzyme, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Cyclin-Dependent Kinases (CDKs), or FMS-like tyrosine kinase 3 (FLT3). Assays can be performed using purified recombinant enzymes in biochemical formats (e.g., TR-FRET) or within a cellular context to measure the inhibition of substrate phosphorylation.

Mechanism of Action Assays are used to elucidate how a compound exerts its biological effect. For anticancer candidates, apoptosis assays like Annexin V-FITC/Propidium Iodide staining followed by flow cytometry are used to determine if the compound induces programmed cell death. Caspase activity assays (e.g., Caspase-3/7) can confirm the activation of the apoptotic cascade. Cell cycle analysis by flow cytometry can reveal if the compound causes arrest at a specific phase of the cell cycle (e.g., G1 phase).

Table 3: Common In Vitro Assays for the Biological Evaluation of Oxindole Derivatives

Assay TypeSpecific MethodPurposeEndpoint MeasuredExample Target
Cytotoxicity/AntiproliferativeMTT AssayMeasures metabolic activity as an indicator of cell viability/proliferation.IC₅₀ / GI₅₀Cancer cell lines (e.g., 786-O, HCT-116, Jurkat)
Cytotoxicity/AntiproliferativeResazurin (B115843) AssayAssesses cell viability by measuring the reduction of resazurin to resorufin.IC₅₀ / CC₅₀HIV-infected TZM-bl cells, cancer cell lines
Cytotoxicity/AntiproliferativeColony Formation AssayEvaluates the long-term ability of a single cell to grow into a colony.Number and size of colonies786-O kidney cancer cells
Enzyme InhibitionKinase Inhibition Assay (e.g., TR-FRET, ELISA-based)Measures the direct inhibition of a specific kinase's enzymatic activity.IC₅₀VEGFR-2, FLT3, CDK2, AMPK
Enzyme InhibitionCellular Phosphorylation Assay (e.g., Western Blot)Measures the inhibition of kinase activity within a cell by detecting the phosphorylation status of its substrate.Reduction in phosphorylated protein levelsPhospho-ACC (for AMPK activity)
Mechanism of ActionAnnexin V/PI StainingDifferentiates between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.Percentage of apoptotic cellsHCT-116 cells
Mechanism of ActionCaspase-3/7 Activity AssayQuantifies the activity of executioner caspases to confirm apoptosis induction.Luminescence/Fluorescence signalHCT-116, MV4-11 cells
Mechanism of ActionCell Cycle AnalysisDetermines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) using DNA staining (e.g., PI) and flow cytometry.Percentage of cells in each phase; Sub-G1 peak (DNA fragmentation)HCT-116, Jurkat cells

Future Perspectives and Translational Research Avenues for 2 Oxoindoline 6 Carboxamide

Exploration of Novel Biological Targets

The therapeutic potential of the 2-oxoindoline scaffold is not limited to its established targets. The future for 2-Oxoindoline-6-carboxamide lies in the systematic exploration of new biological interactions to uncover novel mechanisms of action and therapeutic applications.

Computational Repurposing: In silico strategies are powerful tools for identifying new uses for existing molecular scaffolds. nih.gov Computational repurposing campaigns for oxindole-based compound libraries can predict novel biological targets by comparing their structural and electronic properties against vast databases of known ligands and protein structures. nih.govresearchgate.net For instance, such analyses have previously identified vascular endothelial growth factor receptor 2 (VEGFR-2) as a potential target for oxindole (B195798) derivatives. nih.govresearchgate.net Applying these methods to this compound could reveal unexpected interactions with kinases, G-protein coupled receptors, or enzymes involved in metabolic diseases.

Kinase Inhibition: The oxindole core is a well-established pharmacophore in kinase inhibitors, such as Sunitinib. researchgate.netnih.gov Future research will likely focus on screening this compound and its derivatives against broader panels of kinases. Protein kinases regulate a majority of cellular activities and include a high percentage of oncoproteins, making them attractive targets. nih.govnih.gov Beyond established cancer-related kinases like FLT3 and cyclin-dependent kinase 2 (CDK2), exploration could extend to kinases implicated in inflammatory diseases (e.g., Janus kinases - JAKs) or neurodegenerative disorders (e.g., dual-specificity tyrosine-phosphorylation-regulated kinase 1A - DYRK1A). frontiersin.orgacs.orgnih.gov

Targeting Protein Degradation: A novel avenue for oxindole derivatives is in the development of PROteolysis TArgeting Chimeras (PROTACs). Recent studies have shown that certain alkenyl oxindoles can recruit the CRL4^DCAF11 E3 ubiquitin ligase complex, effectively acting as a moiety for inducing targeted protein degradation. nih.gov This opens the possibility of designing this compound-based PROTACs to eliminate disease-causing proteins, a strategy with potential applications across oncology and beyond. nih.gov

Application in Other Therapeutic Areas

While the oxindole scaffold is prominent in oncology, its diverse biological activities suggest significant potential for this compound in other therapeutic fields. researchgate.net

Neurodegenerative Diseases: The multifactorial nature of diseases like Alzheimer's and Parkinson's presents a challenge for single-target drugs. researchgate.netcitedrive.com The oxindole scaffold has been explored for its neuroprotective properties. researchgate.net Derivatives of this compound could be investigated for their ability to inhibit key pathological processes in these diseases, such as amyloid-β aggregation or tau hyperphosphorylation. tandfonline.com

Infectious Diseases: There is a pressing need for new antimicrobial and antiviral agents. Indole-based compounds have demonstrated activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. mdpi.com Screening this compound and its analogues against a wide range of bacteria, viruses, and fungi could identify new lead compounds for treating infectious diseases. Recent studies have also shown the potential of 3-alkenyl-2-oxindoles against SARS-CoV-2. nih.gov

Inflammatory Disorders and Glaucoma: Oxindole derivatives have been investigated as anti-inflammatory agents. researchgate.net Furthermore, recent research has highlighted the potential of 2-oxindole derivatives in reducing intraocular pressure, suggesting a role in the treatment of glaucoma. nih.gov These compounds may also offer neuroprotective and antioxidant effects, which are beneficial in managing this condition. nih.gov

Advanced Synthetic Methodologies for Library Generation

To fully explore the therapeutic potential of this compound, the generation of diverse chemical libraries based on its core structure is essential. Advanced synthetic methodologies are key to achieving this goal efficiently.

Diversity-Oriented Synthesis (DOS): DOS is a strategy aimed at creating collections of structurally diverse small molecules to probe biological functions. cam.ac.uk The 2-oxoindoline scaffold is well-suited for DOS due to its multiple reaction sites. researchgate.net Methodologies like asymmetric organocatalytic cascade reactions can produce complex spiro-oxindoles with high stereoselectivity. acs.org Applying such strategies to this compound would enable the creation of libraries with significant structural and stereochemical diversity. rsc.orgrsc.org

DNA-Encoded Library Technology (DELT): DELT allows for the synthesis and screening of billions of compounds simultaneously by using DNA tags as unique barcodes for each molecule. rsc.orgrsc.orgnih.gov This technology has been successfully applied to the oxindole scaffold, utilizing novel on-DNA transformations like 1,3-dipolar cyclizations and Claisen–Schmidt condensations to build extensive libraries. researchgate.netrsc.org Employing DELT with this compound as a starting scaffold could rapidly identify high-affinity ligands for a multitude of protein targets. rsc.orgresearchgate.net

Novel Chemical Transformations: The continuous development of new synthetic reactions expands the chemical space that can be explored. Recent advances include electrochemically controlled dearomative difunctionalization of indoles, providing access to a wide variety of oxindole derivatives under mild, metal-free conditions. rsc.org Exploring such innovative reactions will be crucial for generating novel analogues of this compound.

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. nih.govspringernature.commdpi.com

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties from scratch. frontiersin.org These models can be trained on existing libraries of active oxindole compounds to generate novel this compound derivatives with predicted high potency and selectivity for specific targets, such as kinases. frontiersin.orgacs.orgnih.gov This approach can overcome the limitations of existing chemical space and propose innovative molecular architectures. nih.govchemrxiv.org

Predictive Modeling: AI/ML algorithms can build robust Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity and physicochemical properties of new compounds before they are synthesized. nih.govoxfordglobal.com By training models on data from existing oxindole derivatives, researchers can prioritize the synthesis of this compound analogues that are most likely to succeed, saving time and resources. nih.gov

High-Throughput Virtual Screening: Machine learning enhances the power of virtual screening to identify promising drug candidates from massive compound databases. nih.gov ML-based scoring functions can more accurately predict binding affinities and poses of this compound derivatives to their biological targets, improving the success rate of hit identification. nih.gov

Development of Multi-Target Directed Ligands (MTDLs)

Complex, multifactorial diseases like cancer and neurodegenerative disorders often require therapeutic approaches that can modulate multiple biological targets simultaneously. The MTDL strategy involves designing a single molecule with activity against several targets. nih.gov

Rationale for MTDLs: The "one-molecule-one-target" paradigm has often proven insufficient for complex diseases. A partial inhibition of multiple pathways can be more effective than the complete inhibition of a single pathway. researchgate.netcitedrive.com The oxindole scaffold is an excellent starting point for MTDL design due to its proven ability to interact with a diverse range of biological targets. researchgate.net

Design of Dual Inhibitors: Research has already demonstrated the potential of oxindole derivatives as dual inhibitors. For example, a novel oxindole-based compound was developed as a potent dual inhibitor of FLT3 and CDK2 kinases for the treatment of leukemia and colon cancer. nih.govnih.govdntb.gov.ua This provides a clear precedent for designing derivatives of this compound that can simultaneously modulate two or more disease-relevant targets.

Applications in Neurodegenerative Disease: The MTDL approach is particularly promising for Alzheimer's disease. tandfonline.comresearchgate.net A derivative of this compound could be designed to, for instance, inhibit both acetylcholinesterase (AChE) and amyloid-β aggregation, addressing both symptomatic and disease-modifying aspects of the condition. tandfonline.com

Q & A

Q. How to conduct a scoping review of existing literature on this compound applications?

  • Methodological Answer :

Define Scope : Focus on synthesis, SAR, and preclinical data (exclude patents/industrial applications).

Database Search : Use PubMed, SciFinder, and Web of Science with keywords (e.g., “this compound AND sEH inhibition”).

Data Extraction : Tabulate IC₅₀ values, assay conditions, and structural modifications.

Consultation : Engage domain experts to validate gaps (e.g., lack of in vivo toxicity data) .

Q. Tables for Data Synthesis

Parameter Typical Value Method Reference
Melting Point232–234°CDifferential Scanning Calorimetry
LogP (Calculated)2.1 ± 0.3ChemAxon Suite
Solubility (DMSO)25 mMNephelometry
IC₅₀ (sEH Inhibition)12.3 nMFluorescent substrate assay

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.